![molecular formula C19H18Cl2N4OS2 B2536909 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215703-14-2](/img/structure/B2536909.png)
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring that is commonly found in various natural and synthetic compounds . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The imidazole ring is a planar five-membered ring, while the benzothiazole and thiophene rings are six-membered and five-membered rings, respectively . The presence of the chlorine atom and the carboxamide group would also add to the complexity of the structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings, the chlorine atom, and the carboxamide group would likely make this compound relatively polar . Its solubility, melting point, and boiling point would depend on the specific arrangement of these groups within the molecule .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole-containing compounds have been studied extensively for their antimicrobial properties. This compound’s structure includes an imidazole ring, which is known to exhibit antibacterial, antifungal, and antiviral activities . Researchers have synthesized derivatives of this compound and evaluated their efficacy against various microorganisms. For example, compounds 1a and 1b demonstrated good antimicrobial potential .
Antitumor Potential
The compound’s benzothiazole moiety has attracted interest in cancer research. Yurttas et al. developed a derivative (2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide) and evaluated its antitumor activity against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cell lines. The results indicated promising antitumor potential .
Covalent Inhibitors
Recent chemical proteomics studies have explored covalent inhibitors targeting specific residues in proteins. While not directly related to the compound, understanding covalent interactions can aid drug discovery. These newly synthesized compounds may provide insights into biological studies and drug development .
Regiocontrolled Synthesis
The imidazole ring is a key component in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance. These heterocycles play a crucial role in drug design, materials science, and other fields .
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Compounds containing imidazole rings are often used in medicinal chemistry due to their ability to act as enzyme inhibitors . Benzothiazoles have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Direcciones Futuras
Future research on this compound could involve studying its potential medicinal properties, given the known biological activity of compounds containing imidazole and benzothiazole rings . Additionally, studies could be conducted to optimize its synthesis and to better understand its physical and chemical properties .
Propiedades
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS2.ClH/c1-13-3-4-14-16(11-13)27-19(22-14)24(9-2-8-23-10-7-21-12-23)18(25)15-5-6-17(20)26-15;/h3-7,10-12H,2,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGZRILWCHAVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


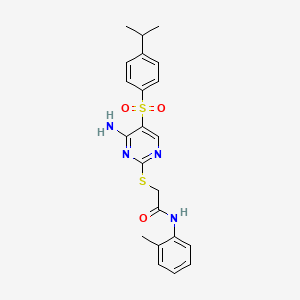
![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)
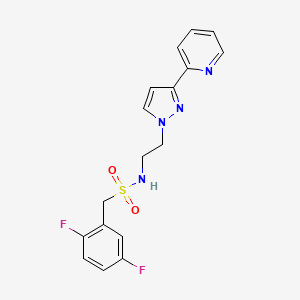

![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)
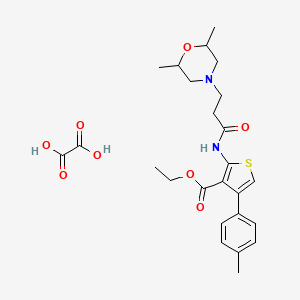


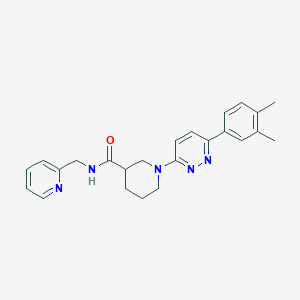
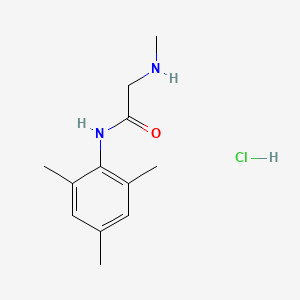
![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)